molecular formula C15H17N5 B5340242 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5340242
M. Wt: 267.33 g/mol
InChI Key: ITTXKNUVPPNQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. Its structure features a benzyl group at position 6, a methyl group at position 5, and a dimethylamine substituent at position 5.

Properties

IUPAC Name

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-13(9-12-7-5-4-6-8-12)14(19(2)3)20-15(18-11)16-10-17-20/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXKNUVPPNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of triazolopyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents Key Activities Notable Findings References
6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 6-benzyl, 5-methyl, 7-(N,N-dimethyl) Not explicitly reported (inferred: ENPP1 inhibition, anticancer) Structural similarity to ENPP1 inhibitors suggests potential enzyme-targeted activity .
6-[(3-Aminophenyl)methyl]-N,N,5-trimethyl analog (ENPP1 Inhibitor C) 6-(3-aminobenzyl), 5-methyl, 7-(N,N-dimethyl) ENPP1 inhibition Demonstrated potency in modulating nucleotide metabolism; 3-aminobenzyl group enhances solubility and target binding .
5-(Trifluoromethyl)-N-(4-trifluoromethylphenyl) analog (Compound 60) 5-CF3, 7-(4-CF3-phenyl) Antimalarial High activity against Plasmodium falciparum (IC50 < 1 µM); CF3 groups improve lipophilicity and target affinity .
N-(4-Methoxyphenethyl)-5-phenyl analog (Compound 1) 5-phenyl, 7-(4-methoxyphenethyl) Anti-tubercular Moderate activity (MIC = 4 µg/mL) against M. tuberculosis; methoxy group enhances membrane permeability .
N,5-Dimethyl-N-naphthalen-2-yl analog (Compound 7) 5-methyl, 7-(N-naphthalen-2-yl) Antimalarial Highest docking score (-31.37 kcal/mol) against PfDHOD enzyme; naphthyl group stabilizes hydrophobic interactions .
TTI-237 (Compound in ) 5-chloro, 6-difluoro-phenyl, 7-(trifluoroethyl) Microtubule inhibition Unique tubulin polymerization promotion; trifluoroethylamino group critical for overcoming multidrug resistance .

Biological Activity

Overview

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structural characteristics facilitate interactions with various molecular targets, leading to significant biological effects.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts CDK/cyclin complexes essential for cell cycle regulation, resulting in cell cycle arrest and apoptosis in cancer cells. The compound's ability to inhibit ATP binding to CDK2 is crucial for its kinase activity suppression, thereby affecting cell proliferation pathways.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis in lung and breast cancer cells by disrupting the normal cell cycle progression through CDK inhibition.

2. Antimicrobial Properties

Although primarily noted for its anticancer effects, preliminary studies suggest that the compound may possess antimicrobial activities. It has been evaluated against several bacterial strains with promising results indicating potential applications in treating infections caused by resistant bacteria.

3. Anti-inflammatory Effects

Emerging data also point towards anti-inflammatory properties associated with this compound. The modulation of inflammatory pathways through CDK inhibition could offer therapeutic benefits in diseases characterized by chronic inflammation.

Data Table: Biological Activities of this compound

Activity TypeTarget Cells/OrganismsObserved EffectsReference
AnticancerLung Cancer CellsInduction of apoptosis
AnticancerBreast Cancer CellsCell cycle arrest
AntimicrobialGram-positive BacteriaSignificant antibacterial activity
Anti-inflammatoryInflammatory ModelsReduction in inflammatory markers

Case Study 1: Anticancer Efficacy

In a study focusing on lung and breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways following CDK inhibition.

Case Study 2: Antimicrobial Assessment

Another study evaluated the antimicrobial efficacy of this compound against various Gram-positive bacteria. The results indicated that it exhibited comparable activity to standard antibiotics like chloramphenicol, suggesting its potential as an alternative treatment option for resistant strains.

Research Findings

Recent investigations have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of triazolopyrimidine derivatives. Modifications at specific positions on the triazole and pyrimidine rings can enhance potency and selectivity towards desired biological targets.

Q & A

Q. What are the foundational synthetic routes for 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how are intermediates characterized?

The synthesis typically involves cyclization of triazole precursors with α,β-unsaturated ketones via Michael addition, followed by benzylation and methylation steps. Key intermediates include 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, which are characterized using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm regioselectivity and purity . For example, intermediates with fluorophenyl or chlorophenyl substituents (analogous structures) are validated via melting point analysis and spectral matching .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on multi-technique approaches:

  • X-ray crystallography for unambiguous confirmation of the fused triazolo-pyrimidine core.
  • ¹H-NMR to verify substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm).
  • HPLC-MS to ensure >95% purity and rule out side products like unreacted amines or dehalogenated byproducts .

Q. What in vitro assays are used for initial biological activity screening?

Standard assays include:

  • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
  • Antimicrobial activity via microbroth dilution (MIC determination against bacterial/fungal strains).
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assays), with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in research settings?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during cyclization .
  • Catalyst use : Triethylamine or Pd/C accelerates benzylation while minimizing side reactions.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 70–100°C for 24–72 hours) and improves regioselectivity .
  • Purification : Gradient column chromatography (EtOAC/light petroleum) isolates high-purity product .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Discrepancies often arise from bioavailability or metabolic instability. Mitigation approaches:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., hepatic microsome assays) and logP values to optimize lipophilicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
  • In vivo imaging : Radiolabeled analogs (e.g., ¹⁸F) track biodistribution and target engagement .

Q. How do substitution patterns on the triazolo-pyrimidine core influence target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyl vs. phenyl groups : Benzyl substitution at position 6 enhances kinase inhibition (e.g., EGFR) due to hydrophobic pocket interactions .
  • N,N-dimethylation : Improves solubility and reduces off-target binding compared to bulkier substituents .
  • Methyl at position 5 : Critical for maintaining planar geometry, enabling π-π stacking with aromatic residues in enzyme active sites .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., ATP-binding pockets).
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Correlate electronic descriptors (e.g., Hammett constants) with IC₅₀ values to guide analog design .

Q. How are stability challenges addressed during formulation for preclinical studies?

  • pH optimization : Buffers (pH 6–7) prevent degradation of the triazole ring in aqueous media.
  • Lyophilization : Freeze-drying with mannitol or trehalose stabilizes the compound for long-term storage.
  • Excipient screening : Poloxamers or cyclodextrins enhance solubility while maintaining bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.